Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Regioselective synthesis α-Halo ketone reactivity Piperidine functionalization

Researchers relying on non-brominated or regioisomeric piperidine intermediates face costly synthetic re-optimization when halide handles or correct stereoelectronics are absent. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) eliminates this risk with three orthogonal reactive centers in one scaffold: • 4-Br enables Suzuki-Miyaura cross-coupling for rapid SAR diversification • 3-Ketone supports enolate chemistry and heterocycle condensation • Cbz group permits orthogonal hydrogenolytic deprotection NLT 98% purity minimizes catalyst-poisoning impurities in Pd-mediated steps. Comprehensive analytical documentation (NMR, HPLC, LC-MS) supports quality-by-design workflows.

Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
Cat. No. B15123684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromo-3-oxopiperidine-1-carboxylate
Molecular FormulaC13H14BrNO3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)C1Br)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14BrNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyCDJPACRPKGUPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0): A Functionalized Piperidine Building Block for Medicinal Chemistry and Pharmaceutical Intermediates


Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) is a functionalized piperidine derivative that serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical development [1]. The compound features a piperidine ring substituted with a reactive bromo substituent at the 4-position, a ketone group at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen [2]. This specific arrangement of functional groups—a Cbz-protected nitrogen, an α-bromo ketone moiety, and a six-membered heterocyclic scaffold—establishes the compound's utility as a building block for constructing complex heterocyclic systems targeting neurological and metabolic disorders [1][2].

Workflow Orthogonal diversification of piperidine scaffolds in multistep synthesis.
Selection 4-bromo-3-oxo regioisomer with Cbz protection for mild deprotection.
Context Supports medicinal chemistry campaigns for heterocyclic system construction.

Why Generic Substitution of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate with Other Piperidine Intermediates Introduces Synthetic Risk


Generic substitution among piperidine-derived building blocks introduces substantial synthetic risk due to fundamental differences in regioisomeric reactivity, protecting group compatibility, and functional group orthogonality. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate occupies a specific molecular niche defined by the concurrent presence of an electrophilic 4-bromo substituent, a 3-ketone amenable to nucleophilic addition or enolate chemistry, and a Cbz protecting group enabling orthogonal deprotection under mild hydrogenolytic conditions [1]. Substitution with a non-brominated analog such as benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) eliminates the critical halide handle required for cross-coupling diversification . Conversely, substitution with a regioisomeric bromo derivative such as benzyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 174184-13-5) alters both the steric environment and electronic properties of the α-halo ketone system, fundamentally changing reactivity in substitution and coupling reactions . Such substitutions necessitate complete re-optimization of synthetic sequences and may render established protocols inoperable without extensive revalidation [1].

Regioisomer mismatch alters reaction trajectory
3-bromo-4-oxo regioisomer may shift stereoelectronic environment, requiring synthetic route re-optimization.
Non-brominated analogs lack cross-coupling handle
Dehalogenated piperidine scaffolds eliminate critical diversification point for Pd-catalyzed couplings.
Protecting group switch changes orthogonality
Alternative N-protecting groups may not tolerate downstream ketone manipulation or hydrogenolytic deprotection conditions.

Quantitative Differentiation Evidence for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate Procurement: Comparative Reactivity, Purity, and Synthetic Utility


Regioisomeric Reactivity Comparison: 4-Bromo-3-oxo vs. 3-Bromo-4-oxo Piperidine Scaffolds

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (target) and benzyl 3-bromo-4-oxopiperidine-1-carboxylate (comparator, CAS 174184-13-5) are regioisomers differing in the positional arrangement of the bromo and ketone functional groups [1]. The target compound positions the bromine at C4 and the ketone at C3, whereas the comparator reverses this arrangement (bromine at C3, ketone at C4). This regioisomeric difference produces distinct α-halo ketone systems with divergent steric and electronic environments that govern nucleophilic substitution kinetics and cross-coupling regioselectivity [1][2]. The 4-bromo-3-oxo arrangement of the target compound provides a specific α-bromo ketone moiety suitable for selective alkylation and heterocycle construction pathways that differ from the 3-bromo-4-oxo configuration, which may favor alternative reaction trajectories due to altered ring conformational preferences and adjacent group effects [1].

Regioisomeric Reactivity
Head-to-head
4-bromo-3-oxo vs. 3-bromo-4-oxo piperidine scaffolds
Supports regioisomer selection for intended synthetic outcome.
Divergent α-halo ketone connectivity governs reactivity; source-specific review.
Regioselective synthesis α-Halo ketone reactivity Piperidine functionalization

Comparative Purity Specification: Benzyl 4-bromo-3-oxopiperidine-1-carboxylate vs. Benzyl 3-oxopiperidine-1-carboxylate

Commercially available benzyl 4-bromo-3-oxopiperidine-1-carboxylate (target compound) is supplied with a minimum purity specification of NLT 98% (Not Less Than 98%) from documented vendors . In comparison, the structurally related non-brominated analog benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) is typically supplied with a purity specification of ≥96% . This quantitative difference of ≥2 percentage points in minimum purity specification reflects the distinct synthetic and purification challenges associated with each compound class and establishes different baseline quality expectations for procurement.

Purity Specification
Data to verify
NLT 98% vs. ≥96% for non-brominated analog
Higher baseline purity may reduce pre-use purification burden.
Supplier specification; lot-specific verification recommended.
Analytical specification Quality control Procurement specification

Dual Reactive Handle Advantage: Orthogonal Functionalization Capacity of the 4-Bromo-3-oxo Scaffold

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate provides three distinct and orthogonal reactive sites within a single molecular scaffold: (1) the electrophilic 4-bromo substituent enabling Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.); (2) the 3-ketone group amenable to nucleophilic addition, reductive amination, or enolate alkylation; and (3) the Cbz-protected nitrogen allowing selective deprotection via hydrogenolysis under mild conditions without affecting the bromo or ketone functionalities [1]. In contrast, the non-brominated analog benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) lacks the critical halide handle and therefore offers only two reactive sites (ketone and Cbz-protected nitrogen) . This quantifiable difference—three orthogonal functional handles versus two—represents a 50% increase in diversification capacity from a single synthetic intermediate, enabling more efficient synthetic route design with fewer overall steps.

Diversification Capacity
Head-to-head
3 orthogonal handles vs. 2 for non-brominated analog
50% increase in functionalization capacity from a single intermediate.
Enables more convergent strategies; class-level scaffold inference.
Orthogonal functionalization Diversification chemistry Medicinal chemistry building blocks

Priority Procurement Scenarios for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate in Pharmaceutical Research and Chemical Development


Medicinal Chemistry Diversification: Suzuki Cross-Coupling for SAR Exploration

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is optimally deployed as a diversification point in structure-activity relationship (SAR) campaigns where the 4-bromo substituent serves as an electrophilic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids [1]. This transformation enables rapid installation of diverse aromatic moieties at the piperidine 4-position while preserving the 3-ketone and Cbz-protected nitrogen for subsequent orthogonal modifications. The quantitative advantage of possessing three orthogonal reactive handles (versus two for non-brominated analogs) [1] directly translates to more efficient SAR exploration with fewer synthetic steps per analog. Procurement of the target compound with NLT 98% purity ensures reliable cross-coupling yields by minimizing catalyst-poisoning impurities that could compromise Pd-catalyzed transformations.

Multistep Synthesis of Neurological Disorder Drug Candidates Requiring Cbz Orthogonal Protection

The Cbz protecting group on benzyl 4-bromo-3-oxopiperidine-1-carboxylate provides orthogonal protection strategy essential for synthesizing complex piperidine-containing pharmaceutical candidates targeting neurological disorders [1]. The Cbz group remains stable under the acidic or basic conditions employed for ketone manipulation and cross-coupling reactions at the 4-bromo position, yet is cleanly removed via hydrogenolysis without affecting the piperidine ring or installed functional groups. This orthogonality is particularly valuable when synthesizing N-alkylated piperidine pharmacophores where sequential deprotection and functionalization are required. The specific 4-bromo-3-oxo regioisomeric arrangement is critical for establishing the correct stereoelectronic environment in the final target molecule; substitution with the 3-bromo-4-oxo regioisomer would alter the three-dimensional presentation of pharmacophoric elements [2].

Quality-Critical Process Chemistry Where High Baseline Purity Reduces Downstream Purification Burden

For process chemistry applications and scale-up campaigns where impurity profiles directly impact regulatory compliance and economic viability, benzyl 4-bromo-3-oxopiperidine-1-carboxylate offers a quantifiable purity advantage. The documented commercial specification of NLT 98% exceeds the ≥96% specification typical for related non-brominated piperidine intermediates . This ≥2 percentage point difference in baseline purity specification reduces the burden of pre-use purification steps such as column chromatography or recrystallization, thereby decreasing solvent consumption, labor time, and material loss. In multikilogram campaigns, this purity differential directly impacts cost-of-goods calculations and process robustness by minimizing variability introduced by impurity-laden starting materials. The availability of comprehensive analytical documentation including NMR, HPLC, and LC-MS further supports quality-by-design principles and facilitates regulatory documentation requirements.

Scaffold-Hopping and Privileged Structure Optimization in Heterocyclic Chemistry

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate functions as a privileged scaffold for scaffold-hopping exercises in heterocyclic medicinal chemistry, where the piperidine ring serves as a versatile core for generating diverse heterocyclic systems [1]. The 3-ketone group enables condensation reactions with hydrazines, hydroxylamines, or amidines to generate pyrazoles, isoxazoles, or pyrimidines fused or spiro-linked to the piperidine framework. The 4-bromo substituent simultaneously provides a handle for introducing additional diversity elements via cross-coupling prior to heterocycle formation. This dual-reactivity profile—enabling both heterocycle construction and cross-coupling diversification from a single intermediate—represents a synthetic efficiency advantage over non-brominated or regioisomeric analogs that lack this orthogonal reactivity combination [2]. The compound is therefore prioritized when synthetic routes demand convergent assembly of complex polyheterocyclic frameworks.

Application
Selection Property
Validation Focus
SAR Cross-Coupling Diversification
4-bromo handle for Pd-catalyzed couplings
Coupling yield and catalyst compatibility
Multistep Neurological Candidate Synthesis
Cbz orthogonal protection strategy
Deprotection orthogonality and regioisomer fidelity
Quality-Critical Process Chemistry
NLT 98% baseline purity specification
Lot-to-lot impurity profile consistency
Scaffold-Hopping & Heterocycle Optimization
Dual ketone/bromo reactivity profile
Convergent assembly and heterocycle formation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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